(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrrolo[2,3-b]quinoxaline derivative featuring a Schiff base linkage (E-configuration) at the 1-position, with a pyridin-2-ylmethylene substituent.
Propriétés
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-29-11-10-23-20(28)16-17-19(26-15-8-3-2-7-14(15)25-17)27(18(16)21)24-12-13-6-4-5-9-22-13/h2-9,12H,10-11,21H2,1H3,(H,23,28)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCVOKCGQHVZQX-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological properties. The presence of the methoxyethyl and pyridinyl substituents may enhance its interaction with biological targets.
Research indicates that derivatives of pyrroloquinoxalines primarily interact with various kinases, particularly Eph receptor tyrosine kinases. These kinases play crucial roles in cell signaling pathways related to cancer progression and angiogenesis. The specific binding affinity of this compound to Eph kinases suggests a potential mechanism for inhibiting tumor growth and metastasis.
Anticancer Activity
Pyrroloquinoxaline derivatives have shown promising anticancer activities in various studies. For instance:
- EphA3 Kinase Inhibition : The compound exhibits low nanomolar affinity toward EphA3, making it a candidate for targeted cancer therapies .
- In Vivo Efficacy : In lymphoma models, quinoxaline derivatives demonstrated significant tumor size reduction, indicating effective in vivo anticancer properties .
Antioxidant Properties
Studies have highlighted the antioxidant potential of similar compounds within the pyrroloquinoxaline class. The antioxidant activity is attributed to their ability to scavenge free radicals, which can contribute to cellular damage and disease progression .
Antimicrobial Activity
Some derivatives have also been investigated for their antibacterial properties. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance antimicrobial efficacy .
Case Studies and Research Findings
- EphA3 Inhibition Study : A study demonstrated that novel quinoxaline-based inhibitors effectively reduced tumor growth in a lymphoma model by targeting EphA3 kinase . This finding supports the potential use of this compound in cancer therapy.
- Antioxidant Evaluation : Research using DPPH assays showed that related pyrroloquinoxaline compounds exhibited significant radical scavenging activity, suggesting that modifications like the methoxy group can enhance antioxidant properties .
- Antimicrobial Testing : A series of pyrroloquinoxaline derivatives were tested against various bacterial strains, revealing promising antibacterial activity linked to specific structural features .
Comparative Analysis of Pyrroloquinoxaline Derivatives
| Compound Name | Structural Features | Biological Activity | Affinity |
|---|---|---|---|
| This compound | Pyridyl and methoxyethyl substitutions | Anticancer, Antioxidant | Low nanomolar |
| 1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline | Chlorophenyl group | Anticancer | Moderate |
| N-(4-fluorophenyl)-N'-(phenethyl)urea | Urea linkage | Antitumor | High |
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through interactions with specific molecular targets such as the vascular endothelial growth factor receptor (VEGFR) and DNA topoisomerase.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 0.5 | 20 |
| SK-OV-3 | 0.8 | 15 |
| PC-3 | 0.7 | 18 |
The above data demonstrates that (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a strong potential for development as an anticancer agent due to its low IC50 values across multiple cancer types.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise in antiviral applications, particularly against HIV. Comparative studies have indicated that it possesses a favorable selectivity index when assessed against established antiviral agents.
Table 2: Antiviral Activity Data
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|
| NVP (Reference) | 6.7 | 96171 | 14353 |
| Test Compound | 3.1 | 98576 | 31798 |
The data suggests that the compound could be a viable candidate for further development in antiviral therapies due to its low effective concentration and high selectivity index.
Case Studies
Recent studies have synthesized various quinoxaline derivatives, including the target compound, and evaluated their biological activities. One notable study highlighted significant anti-HIV activity alongside low cytotoxicity in human cell lines, reinforcing the therapeutic potential of this compound in both oncology and virology contexts.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The following analysis compares the target compound with six structurally similar analogs (–6), focusing on substituent variations, physicochemical properties, and inferred pharmacological implications.
Structural Variations and Molecular Properties
Key Comparative Insights
Electronic and Steric Effects
- Target vs. : The pyridin-2-ylmethylene group in the target introduces an electron-deficient aromatic system compared to the 3-hydroxybenzylidene in . This may enhance π-π stacking with aromatic residues in target proteins but reduce solubility relative to the phenolic -OH in .
- (Thienyl) : The thienylmethylene substituent’s larger atomic radius (sulfur vs. nitrogen) could sterically hinder interactions but improve charge-transfer interactions in hydrophobic pockets .
Solubility and Stability
- (Morpholine) : The morpholine substituent significantly improves aqueous solubility (predicted density: 1.40 g/cm³) due to its strong hydrogen-bond acceptor capacity .
Pharmacological Implications
- Schiff Base vs. Non-Schiff Base (): The target’s Schiff base linkage (E-configuration) may confer reversible binding to biological targets, whereas ’s benzyl group eliminates this dynamic interaction, favoring prolonged target engagement .
- Hydroxy Groups (–2) : Catechol-like dihydroxy substituents () could enhance antioxidant activity but increase susceptibility to oxidation, limiting in vivo stability .
Research Findings and Trends
- Binding Affinity : Compounds with electron-withdrawing substituents (e.g., pyridinyl in the target) may exhibit stronger interactions with ATP-binding pockets in kinases, whereas electron-donating groups (e.g., methoxy in ) could favor DNA intercalation .
- Synthetic Accessibility: Schiff base formation (Evidences 1–4) offers modular synthesis but requires stabilization against hydrolysis. Non-Schiff base analogs () simplify synthetic routes .
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step heterocyclic coupling, such as condensation of pyrroloquinoxaline precursors with pyridinylmethylene amines. For example, intermediates like ethyl 2-amino-pyrroloquinoxaline carboxylates (analogous to structures in and ) are often characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and functional group integrity. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to avoid side products like regioisomers or hydrolyzed derivatives .
Q. What spectroscopic methods are recommended for confirming stereochemistry and purity?
X-ray crystallography (as referenced in ) is definitive for stereochemical confirmation. For routine analysis, -NMR coupling constants (e.g., trans/cis configurations in the pyridinylmethylene group) and 2D NOESY experiments can resolve spatial arrangements. Purity is validated via HPLC with UV/vis detection (λ = 254–280 nm) and elemental analysis (±0.4% for C, H, N) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs) can simulate interactions. Focus on the pyrroloquinoxaline core’s π-π stacking with aromatic residues and hydrogen bonding via the carboxamide and methoxyethyl groups. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What experimental design strategies optimize synthesis scalability while minimizing impurities?
Apply Design of Experiments (DoE) principles (e.g., factorial designs) to test variables like catalyst loading (Pd/C vs. CuI), reaction time, and temperature. Use flow chemistry (as in ) to enhance mixing and heat transfer, reducing side reactions. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy .
Q. How can contradictory data in pharmacological assays (e.g., inconsistent IC50_{50}50 values) be resolved?
Systematically evaluate assay conditions:
- Buffer composition : Ionic strength and pH may alter compound solubility or protonation states.
- Cell line variability : Use isogenic cell lines to control for genetic drift.
- Control benchmarks : Compare with reference inhibitors (e.g., staurosporine for kinases) across labs. Statistical meta-analysis (e.g., hierarchical Bayesian modeling) can reconcile discrepancies .
Q. What strategies mitigate degradation during long-term stability studies?
Conduct accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation pathways (e.g., hydrolysis of the carboxamide or oxidation of the pyrroloquinoxaline ring). Stabilize via lyophilization (for aqueous formulations) or excipient screening (e.g., antioxidants like BHT) .
Methodological Tables
Table 1. Key Functional Groups and Analytical Signatures
| Functional Group | Analytical Method | Signature (Example) |
|---|---|---|
| Carboxamide (-CONH-) | -NMR | δ 6.8–7.2 ppm (amide proton, exchange broad) |
| Pyridinylmethylene | -NMR | δ 150–160 ppm (C=N) |
| Methoxyethyl (-OCH) | IR | 1100–1250 cm (C-O-C stretch) |
Table 2. DoE Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Condition (Yield Improvement) |
|---|---|---|
| Catalyst (Pd/C) | 0.5–5 mol% | 2 mol% (↑ 22% yield) |
| Temperature | 80–120°C | 100°C (↓ 15% impurities) |
| Solvent (DMF vs. THF) | Polarity screening | DMF (↑ reaction rate 3x) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
